molecular formula C24H27NO5 B336092 cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B336092
M. Wt: 409.5 g/mol
InChI Key: VPCJGBRTUJFZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a quinoline core, a benzodioxole moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction. The cyclohexyl group is often added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline or benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as an anticancer agent, given its structural similarity to other bioactive quinoline derivatives.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting cellular processes and leading to cell death. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety are known for their diverse biological activities.

    Cyclohexyl derivatives: These compounds often have enhanced lipophilicity and membrane permeability.

Uniqueness

cyclohexyl 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the benzodioxole moiety contributes to its potential biological activity.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

cyclohexyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H27NO5/c1-14-21(24(27)30-16-6-3-2-4-7-16)22(23-17(25-14)8-5-9-18(23)26)15-10-11-19-20(12-15)29-13-28-19/h10-12,16,22,25H,2-9,13H2,1H3

InChI Key

VPCJGBRTUJFZQI-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC5CCCCC5

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC5CCCCC5

Origin of Product

United States

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